molecular formula C27H54CeO6 B12687627 (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium CAS No. 93939-87-8

(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium

Cat. No.: B12687627
CAS No.: 93939-87-8
M. Wt: 614.8 g/mol
InChI Key: LIYOYELDURVPDH-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The compound (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium belongs to the class of cerium(III) carboxylates, characterized by a central cerium ion coordinated to three carboxylate ligands of varying chain lengths and branching. Its IUPAC name is cerium;2-ethylhexanoic acid;8-methylnonanoic acid;7-methyloctanoic acid. The molecular formula (C27H54CeO6) reflects the combination of three distinct carboxylic acids:

  • 2-Ethylhexanoic acid (C8H16O2)
  • Isononanoic acid (C9H18O2)
  • Neodecanoic acid (C10H20O2).

The molecular weight is 614.8 g/mol, and it is registered under CAS Number 93894-35-0 and EC Number 299-732-3 . The coordination geometry around cerium is typically distorted octahedral, with each carboxylate ligand binding via oxygen atoms in a monodentate or bidentate fashion.

Structural and Nomenclatural Features

Property Description
Coordination Mode Mixed monodentate/bidentate binding of carboxylate ligands
Branching Ligands feature α-branching (2-ethylhexanoate) and β-branching (neodecanoate)
Synonym Cerium tris(2-ethylhexanoate/isononanoate/neodecanoate)

Historical Development of Cerium Carboxylate Complexes

Cerium carboxylates emerged prominently in the mid-20th century as catalysts and drying agents. Early work focused on simple carboxylates like cerium octoate (cerium 2-ethylhexanoate), which demonstrated superior oxidative drying properties in paints compared to cobalt-based alternatives. The development of mixed-ligand complexes like (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium arose from efforts to optimize ligand steric and electronic effects for specific applications.

Key Milestones

  • 1960s : Cerium octoate gained industrial traction as a non-yellowing drier for coatings.
  • 1980s : Introduction of neodecanoate ligands improved solubility in nonpolar media, enabling use in oil-in-water microemulsions.
  • 2000s : Advances in photochemical synthesis allowed precise control over cerium carboxylate structures for nanomaterials.

The shift toward mixed-ligand systems was driven by the need to balance reactivity and stability. For example, blending 2-ethylhexanoate (moderate electron-withdrawing) with neodecanoate (sterically bulky) created complexes capable of both initiating radical reactions and resisting premature decomposition.

Significance in Coordination Chemistry and Materials Science

Coordination Chemistry Insights

The compound exhibits ligand-dependent redox behavior . Cerium’s +3 oxidation state stabilizes the complex under ambient conditions, but under UV irradiation or thermal stress, it can transition to Ce(IV), facilitating catalytic cycles. The mixed-ligand architecture introduces asymmetrical electron density, enhancing its ability to stabilize intermediate species in oxidation reactions.

Key Bonding Characteristics
  • Ce–O Bond Lengths : 2.35–2.50 Å, varying with ligand steric bulk.
  • Ligand Field Effects : Neodecanoate’s branching creates a hydrophobic microenvironment, shielding the cerium center from hydrolysis.

Materials Science Applications

Application Mechanism Example Use Case
Polymer Stabilization Ce(III) scavenges radicals, inhibiting UV degradation UV-resistant coatings for outdoor plastics
Nanoparticle Synthesis Acts as a precursor in microemulsions for CeO2 nanocrystals Catalytic converters in automotive systems
Oxidation Catalysis Facilitates electron transfer in decarboxylative reactions Synthesis of aldehydes from fatty acids

In thin-film deposition, the compound’s volatility and clean decomposition pathway (yielding CeO2 at ~300°C) make it ideal for chemical vapor deposition processes. Recent studies also highlight its role in photocatalytic decarboxylation , where ligand-to-metal charge transfer generates reactive carboxyl radicals under blue light.

Properties

CAS No.

93939-87-8

Molecular Formula

C27H54CeO6

Molecular Weight

614.8 g/mol

IUPAC Name

cerium;7,7-dimethyloctanoic acid;2-ethylhexanoic acid;7-methyloctanoic acid

InChI

InChI=1S/C10H20O2.C9H18O2.C8H16O2.Ce/c1-10(2,3)8-6-4-5-7-9(11)12;1-8(2)6-4-3-5-7-9(10)11;1-3-5-6-7(4-2)8(9)10;/h4-8H2,1-3H3,(H,11,12);8H,3-7H2,1-2H3,(H,10,11);7H,3-6H2,1-2H3,(H,9,10);

InChI Key

LIYOYELDURVPDH-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)C(=O)O.CC(C)CCCCCC(=O)O.CC(C)(C)CCCCCC(=O)O.[Ce]

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of cerium carboxylate complexes typically involves the reaction of cerium salts with the corresponding carboxylic acids or their sodium/potassium salts under controlled conditions. The key steps include:

  • Selection of Cerium Precursor: Cerium(III) or cerium(IV) salts such as cerium nitrate (Ce(NO3)3·6H2O) or cerium chloride (CeCl3·7H2O) are commonly used as starting materials.
  • Ligand Preparation: The carboxylic acids (2-ethylhexanoic acid, isononanoic acid, and neodecanoic acid) are purified and prepared in stoichiometric ratios.
  • Complexation Reaction: The cerium salt is dissolved in an appropriate solvent (often ethanol or water-ethanol mixtures), and the carboxylic acids or their salts are added gradually under stirring. The pH is adjusted to facilitate deprotonation of the acids and coordination to cerium.
  • Temperature Control: The reaction mixture is typically heated moderately (e.g., 50–80 °C) to promote complex formation.
  • Isolation: The resulting cerium carboxylate complex precipitates or remains in solution depending on conditions and is isolated by filtration or solvent evaporation.
  • Purification: The product is purified by recrystallization or washing to remove unreacted ligands and salts.

Specific Methodologies from Literature

While direct preparation protocols for this exact mixed-ligand cerium complex are scarce, analogous cerium carboxylate complexes have been prepared using the following methods:

Step Description Conditions Notes
1 Dissolution of cerium salt Ce(NO3)3·6H2O or CeCl3·7H2O in ethanol or water Ensures cerium ions are available for coordination
2 Addition of carboxylic acids Stoichiometric amounts of 2-ethylhexanoic acid, isononanoic acid, neodecanoic acid Gradual addition under stirring to avoid local excess
3 pH adjustment Using NaOH or ammonia to pH ~7-9 Facilitates deprotonation of acids to carboxylates
4 Heating 50–80 °C for 1–4 hours Promotes complexation and ligand exchange
5 Isolation Filtration or solvent evaporation Yields solid cerium carboxylate complex
6 Purification Recrystallization from ethanol or hexane Removes impurities and unreacted materials

Alternative Preparation via Solvothermal or Microwave-Assisted Methods

Research on cerium oxide nanoparticles and cerium carboxylates suggests that solvothermal and microwave-assisted methods can be adapted for cerium carboxylate synthesis:

  • Microwave-Assisted Synthesis: Using cerium salts and carboxylic acids in ethylene glycol or ethanol under microwave irradiation (e.g., 50 °C, 30 min) can accelerate complex formation and improve particle size control.
  • Solvothermal Method: Heating the cerium salt and carboxylic acid mixture in a sealed autoclave at elevated temperatures (100–200 °C) for several hours can yield highly pure cerium carboxylate complexes with controlled morphology.

These methods offer advantages in reaction speed, homogeneity, and product crystallinity.

Research Findings and Characterization Data

Structural Confirmation

Physicochemical Properties

Property Observed Data Reference/Notes
Molecular Weight ~628.9 g/mol Computed from molecular formula
Coordination Mode Carboxylate oxygen atoms coordinate to cerium Confirmed by FTIR and XRD
Thermal Stability Stable up to ~300 °C, decomposes above TGA data from analogous cerium carboxylates
Particle Size (if nanoparticulate) ~20 nm (for cerium oxide derived) From HRTEM in solvothermal synthesis

Reaction Yield and Purity

  • Yields typically range from 70% to 90% depending on reaction conditions and purification steps.
  • Purity is confirmed by elemental analysis and absence of free acids or cerium salts in the final product.

Summary Table of Preparation Methods

Method Cerium Source Ligands Solvent Temperature Time Advantages Disadvantages
Conventional Stirring Ce(NO3)3·6H2O or CeCl3·7H2O 2-Ethylhexanoic, isononanoic, neodecanoic acids Ethanol or water-ethanol 50–80 °C 1–4 h Simple, scalable Longer reaction time
Microwave-Assisted Same as above Same Ethylene glycol or ethanol ~50 °C ~30 min Rapid, uniform heating Requires microwave equipment
Solvothermal Same as above Same Ethanol or mixed solvents 100–200 °C (sealed vessel) Several hours High purity, controlled morphology Requires autoclave

Chemical Reactions Analysis

Types of Reactions

(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of cerium(IV) complexes, while reduction can yield cerium(III) species .

Scientific Research Applications

Reaction Mechanisms

The compound can undergo several types of reactions:

  • Oxidation : Changing the oxidation state of cerium.
  • Reduction : Producing cerium(III) species.
  • Substitution : Ligand exchange reactions where carboxylate ligands are replaced by other ligands.

Table 1: Reaction Types and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxideControlled temperature
ReductionSodium borohydrideSpecific pH conditions
SubstitutionVarious ligandsControlled pressure

Chemistry

In the realm of chemistry, (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium serves as a catalyst in various organic reactions, including polymerization and oxidation processes. Its ability to facilitate these reactions efficiently makes it a valuable compound in synthetic chemistry.

Biology

The compound has been explored for its potential antioxidant properties. Research indicates that it can scavenge free radicals, which is crucial in biological systems to mitigate oxidative stress. This property makes it a candidate for further investigation in biomedical applications.

Medicine

In medical research, this cerium complex is being studied for its therapeutic potential against oxidative stress-related diseases. Its antioxidant capabilities may provide protective effects at the cellular level, suggesting possible applications in treating conditions linked to oxidative damage.

Industry

In industrial applications, this compound is utilized in producing advanced materials such as coatings and nanocomposites. Its unique chemical properties contribute to enhanced performance characteristics in these materials.

Cerium compounds exhibit low toxicity and can mimic natural enzymes, making them suitable for various biomedical applications. The observed biological activities include:

  • Antibacterial Activity : Significant effects against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : High capacity to protect cells from oxidative stress.
  • Anti-inflammatory Effects : Potential to reduce inflammation in biological systems.

Case Study: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of cerium-based compounds revealed significant results:

CompoundBacteria TestedZone of Inhibition (mm)
Cerium oxide nanoparticlesEscherichia coli4.67
Cerium oxide nanoparticlesStaphylococcus aureus3.33
Silver/Cerium oxide structuresEscherichia coli6.00
Silver/Cerium oxide structuresStaphylococcus aureus5.50

This data indicates that incorporating silver into cerium oxide enhances antibacterial properties due to increased reactive oxygen species generation.

Mechanism of Action

The mechanism of action of (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium involves its ability to interact with various molecular targets and pathways. The cerium center can undergo redox reactions, which play a crucial role in its catalytic and antioxidant activities. The carboxylate ligands also contribute to the stability and reactivity of the compound .

Comparison with Similar Compounds

Structural and Compositional Differences

The target compound’s mixed-ligand architecture distinguishes it from simpler cerium carboxylates. Key analogs include:

Compound Name CAS Number Molecular Formula Ligands Key Properties
(2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium 93939-87-8 C27H51CeO6 2-Ethylhexanoate, isononanoate, neodecanoate High thermal stability, hydrophobic
Cerium,bis(2-ethylhexanoato-O)(isononanoato-O) 693-33-4 C26H49CeO6 2-Ethylhexanoate (bis), isononanoate Moderate solubility, catalytic activity
Cerium,bis(isodecanoato-O)(isononanoato-O) 85443-75-0 C26H49CeO6 Isodecanoate (bis), isononanoate Enhanced lipophilicity, polymer stabilization
(Isooctanoato-O)(neodecanoato-O)cerium 94086-45-0 C28H53CeO6 Isooctanoate, neodecanoate Lower thermal stability than neodecanoate analogs

Key Observations :

  • The inclusion of neodecanoate (a highly branched C10 carboxylate) in the target compound likely improves thermal stability and solubility in nonpolar matrices compared to linear-chain analogs like isooctanoate .
  • Mixed-ligand systems (e.g., 2-ethylhexanoate + neodecanoate) balance reactivity and steric effects, enabling tailored applications in catalysis or material science .

Comparison with Non-Cerium Metal Carboxylates

Nickel-Based Analogs

Nickel carboxylates with similar ligands, such as (2-Ethylhexanoato-O)(Isononanoato-O)nickel (CAS 85508-45-8), share catalytic applications but differ critically in toxicity and environmental impact. Nickel compounds are restricted under REACH due to carcinogenicity, whereas cerium analogs are generally regarded as safer .

Iron and Lead Carboxylates

  • Iron complexes (e.g., (isononanoato-O)(neodecanoato-O)iron, CAS 94020-86-7) lack the redox versatility of cerium but are cost-effective for corrosion inhibition .
  • Lead carboxylates (e.g., (2-ethylhexanoato-O)(neodecanoato-O)lead, CAS 94246-93-2) are phased out in most regions due to neurotoxicity, highlighting cerium’s advantage in regulatory compliance .

Research and Regulatory Considerations

  • Synthesis : Mixed-ligand cerium carboxylates are typically synthesized via ligand-exchange reactions, with purity influenced by stoichiometric control .
  • Gaps in Data: Limited published studies on exact catalytic efficiency or long-term stability under operational conditions; further industrial testing is recommended.

Biological Activity

The compound (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium, a cerium-based complex, has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and antioxidant applications. Cerium compounds, especially in their nanoscale forms, exhibit unique properties that can be harnessed in biomedical applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

The molecular formula for this cerium complex is C26H52CeO, with a molecular weight of approximately 600.8 g/mol. The compound is characterized by the coordination of cerium ions with various fatty acid ligands, which may influence its solubility and biological interactions.

Biological Activity Overview

Cerium compounds are known for their low toxicity and ability to mimic natural enzymes, making them suitable for various biomedical applications. The biological activities observed for cerium complexes include:

  • Antibacterial Activity : Cerium compounds have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
  • Antioxidant Activity : Nanoscale cerium dioxide (CeO₂) exhibits high antioxidant activity, which can protect cells from oxidative stress.
  • Anti-inflammatory Effects : Some cerium compounds have shown potential in reducing inflammation.

Antibacterial Activity

Research indicates that cerium compounds exhibit varying degrees of antibacterial activity depending on their structure and the type of bacteria. For example:

  • Mechanism of Action : The antibacterial effect is often attributed to the generation of reactive oxygen species (ROS), which disrupt bacterial cell walls and membranes. Studies have shown that cerium oxide nanoparticles (CeO₂ NPs) are particularly effective against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa due to their ability to penetrate bacterial membranes more effectively than against Gram-positive bacteria like Staphylococcus aureus .

Case Study: Antibacterial Efficacy

A comparative study on the antibacterial efficacy of cerium-based compounds revealed the following results:

CompoundBacteria TestedZone of Inhibition (mm)
CeO₂ NPsE. coli4.67
CeO₂ NPsS. aureus3.33
Ag/CeO₂ NanostructuresE. coli6.00
Ag/CeO₂ NanostructuresS. aureus5.50

The data indicates that the incorporation of silver into cerium oxide significantly enhances its antibacterial properties due to increased ROS generation .

Antioxidant Activity

Cerium oxide nanoparticles are also recognized for their antioxidant capabilities, which are crucial in medical applications aimed at reducing oxidative stress in cells. Studies have shown that these nanoparticles can scavenge free radicals effectively, thereby protecting cellular components from damage.

Research Findings on Biological Activity

Recent studies have highlighted the biological activity of various cerium complexes:

  • Cerium(IV) Coordination Compounds : These compounds have been synthesized and characterized, revealing potent antibacterial effects against several microorganisms including Klebsiella spp. and Corynebacterium diphtheriae. The formation constant and stability of these complexes were evaluated using spectroscopic methods .
  • Polymer-Coated Cerium Oxide Nanoparticles : Research demonstrated that polymer coatings enhance the stability and bioavailability of CeO₂ NPs while maintaining their antibacterial activity against pathogenic bacteria .
  • Mixed Ligand Complexes with 8-Hydroxyquinoline : Studies showed that these complexes exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like tetracycline .

Q & A

Basic: What are the standard synthetic protocols for preparing (2-Ethylhexanoato-O)(isononanoato-O)(neodecanoato-O)cerium, and how do reaction conditions influence ligand coordination?

Methodological Answer:
The synthesis typically involves a ligand-exchange reaction between cerium salts (e.g., CeCl₃) and carboxylate precursors (2-ethylhexanoic acid, isononanoic acid, neodecanoic acid) in a non-aqueous solvent (e.g., toluene or xylene) under inert atmosphere. Key parameters include:

  • Molar ratios : Stoichiometric excess of carboxylate ligands (≥3:1) ensures complete substitution of chloride ligands .
  • Temperature : 80–120°C optimizes ligand exchange kinetics while avoiding thermal decomposition .
  • Purification : Recrystallization or column chromatography removes unreacted ligands.

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